Mtb ATP synthase-IN-1 is a compound targeting the adenosine triphosphate synthase enzyme in Mycobacterium tuberculosis, a significant pathogen responsible for tuberculosis. The inhibition of this enzyme is crucial, as it plays a vital role in ATP production, which is essential for the survival of the bacterium. The compound is classified as an inhibitor and has been investigated for its potential therapeutic applications against mycobacterial infections.
Mtb ATP synthase-IN-1 has been derived from various synthetic and natural sources, with research focusing on its ability to inhibit the function of the ATP synthase enzyme. This compound belongs to a broader category of mycobacterial ATP synthase inhibitors, which includes diarylquinolines and other structural analogs that disrupt ATP synthesis by interfering with the enzyme's catalytic activity or proton translocation mechanisms .
The synthesis of Mtb ATP synthase-IN-1 typically involves organic synthesis techniques that may include:
The exact synthetic route can vary, but it generally includes the formation of key intermediates through reactions such as nucleophilic substitutions or coupling reactions. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed to monitor the purity and yield of the final product .
Mtb ATP synthase-IN-1 exhibits a unique molecular structure that allows it to interact specifically with the ATP synthase enzyme. High-resolution structural studies, such as X-ray crystallography and cryo-electron microscopy, have been utilized to elucidate its binding sites and conformational changes upon interaction with the target enzyme .
The structural data reveal interactions between Mtb ATP synthase-IN-1 and specific amino acid residues within the enzyme, contributing to its inhibitory effects. The binding affinity and orientation can be assessed through molecular docking studies, which predict how well the compound fits into the active site of ATP synthase .
Mtb ATP synthase-IN-1 primarily acts by inhibiting the catalytic activity of ATP synthase. This inhibition can be characterized by:
Kinetic studies are conducted to determine parameters such as (inhibition constant) and (the concentration required to inhibit 50% of enzyme activity). These values help in understanding the potency and efficacy of Mtb ATP synthase-IN-1 as an inhibitor .
The mechanism by which Mtb ATP synthase-IN-1 inhibits ATP synthase involves several steps:
Experimental data from biochemical assays demonstrate that Mtb ATP synthase-IN-1 significantly reduces ATP production in Mycobacterium tuberculosis cultures, confirming its role as an effective inhibitor .
Mtb ATP synthase-IN-1 is typically characterized by:
Chemical stability, reactivity with biological targets, and metabolic stability are critical properties assessed during development. These properties influence bioavailability and therapeutic efficacy in vivo .
Mtb ATP synthase-IN-1 holds promise in several scientific applications:
The Mycobacterium tuberculosis (Mtb) electron transport chain (ETC) represents a vulnerable axis for antitubercular drug development due to its indispensable role in energy metabolism across replicating and non-replicating bacterial states. Unlike many bacteria, Mtb relies predominantly on oxidative phosphorylation for adenosine triphosphate (ATP) generation, with the F~1~F~O~ ATP synthase complex serving as the terminal enzyme in this pathway [2] [10]. This enzyme couples proton movement across the membrane (proton motive force, PMF) to ATP synthesis, making it essential for bacterial viability under aerobic and hypoxic conditions [4] [9].
The clinical validation of ATP synthase as a target emerged with bedaquiline (Sirturo®), the first FDA-approved inhibitor of this complex, which demonstrated efficacy against multidrug-resistant tuberculosis (MDR-TB) [7] [10]. However, bedaquiline’s pharmacokinetic limitations and emerging resistance necessitate next-generation inhibitors with improved safety and resistance profiles [3] [9]. This therapeutic gap underscores the importance of structurally diverse inhibitors like Mtb ATP synthase-IN-1, a novel chemical entity designed to overcome existing limitations while maintaining potency against both drug-sensitive and resistant Mtb strains [5] [8].
Table 1: Key Components of Mycobacterial Oxidative Phosphorylation
| Complex | Function | Inhibitor Examples |
|---|---|---|
| NADH Dehydrogenase | Transfers electrons to menaquinone pool | Clofazimine, Thioridazine |
| Cytochrome bc1-aa3 | Oxidizes menaquinol; Generates PMF | Q203 |
| Cytochrome bd oxidase | Alternative oxidase under hypoxia | Not yet clinically exploited |
| F~1~F~O~ ATP Synthase | Synthesizes ATP using PMF | Bedaquiline, Mtb ATP synthase-IN-1 |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6